Bromo-PEG10-bromide
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Overview
Description
Bromo-PEG10-bromide: is a polyethylene glycol (PEG) derivative with bromide groups at both ends of the PEG chain. This compound is widely used in various fields due to its ability to react with nucleophilic reagents, making it a versatile linker in bioconjugation and PEGylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG10-bromide is typically synthesized through the reaction of PEG with brominating agents. The process involves the use of a PEG chain with a specific molecular weight, which is then reacted with bromine or other brominating agents under controlled conditions to introduce bromide groups at both ends of the PEG chain .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity PEG and brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including filtration, crystallization, and chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG10-bromide primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups, which are good leaving groups. These reactions can include:
Substitution Reactions: Reaction with nucleophiles such as thiols, amines, and alcohols to form new covalent bonds
Reduction Reactions: Reduction of the bromide groups to form PEG derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, alcohols
Reaction Conditions: Typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Major Products Formed:
Thiol-PEG Derivatives: Formed by reaction with thiols.
Amine-PEG Derivatives: Formed by reaction with amines.
Alcohol-PEG Derivatives: Formed by reaction with alcohols
Scientific Research Applications
Chemistry: Bromo-PEG10-bromide is used as a linker in the synthesis of complex molecules and polymers. It facilitates the attachment of various functional groups to PEG chains, enabling the creation of customized PEG derivatives for specific applications .
Biology: In biological research, this compound is used for the PEGylation of proteins, peptides, and other biomolecules. PEGylation enhances the solubility, stability, and bioavailability of these biomolecules, making them more suitable for therapeutic applications .
Medicine: this compound is employed in the development of drug delivery systems. PEGylation of drugs can improve their pharmacokinetics and reduce immunogenicity, leading to more effective and safer treatments .
Industry: In industrial applications, this compound is used in the production of PEGylated materials, which have applications in coatings, adhesives, and lubricants. These materials benefit from the unique properties of PEG, such as hydrophilicity and flexibility .
Mechanism of Action
The mechanism of action of Bromo-PEG10-bromide involves its ability to undergo nucleophilic substitution reactions. The bromide groups act as leaving groups, allowing nucleophiles to attack and form new covalent bonds with the PEG chain. This reactivity makes this compound a valuable tool for modifying biomolecules and creating PEGylated derivatives .
Comparison with Similar Compounds
- Bromo-PEG2-bromide
- Bromo-PEG4-bromide
- Bromo-PEG6-bromide
- Bromo-PEG8-bromide
- Bromo-PEG12-bromide
Comparison: Bromo-PEG10-bromide is unique due to its specific PEG chain length, which provides a balance between flexibility and reactivity. Compared to shorter PEG derivatives, this compound offers improved solubility and biocompatibility. Longer PEG derivatives may provide additional flexibility but can be more challenging to handle and purify .
Properties
Molecular Formula |
C22H44Br2O10 |
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Molecular Weight |
628.4 g/mol |
IUPAC Name |
1,2-bis[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C22H44Br2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-22H2 |
InChI Key |
HRQCQCINSLUGPX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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